molecular formula C7H6IN3 B2354770 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine CAS No. 2580211-07-8

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2354770
CAS No.: 2580211-07-8
M. Wt: 259.05
InChI Key: ITKOBRLJFIMXJE-UHFFFAOYSA-N
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Description

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine is a versatile chemical intermediate based on a privileged pyrazolopyrimidine scaffold, enabling diverse research applications. Its core structure is a [5,6]-fused N-heterocyclic system, valued for its small molecular size and synthetic versatility . The iodine atom at the 6-position and the methyl group at the 3-position serve as reactive handles for further functionalization via cross-coupling reactions, facilitating the creation of complex molecular libraries for drug discovery and materials science . This scaffold is of significant interest in medicinal chemistry for the development of novel anticancer agents. As a close structural analog of compounds investigated as adenosine A2a receptor (A2a AR) antagonists, it serves as a precursor for potential new-generation anticancer therapeutics . Furthermore, pyrazolo[1,5-a]pyrimidine derivatives are strategically important fluorophores for optical applications . The photophysical properties of these cores, such as absorption and emission behaviors, can be tuned by introducing different substituents, making them suitable for developing chemosensors, bioimaging probes, and solid-state emitters . Their high quantum yields and excellent photostability make them comparable to commercial probes like coumarin-153 and rhodamine 6G . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-3-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKOBRLJFIMXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC(=CN2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization of 6 Iodo 3 Methylpyrazolo 1,5 a Pyrimidine

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopic methods provide detailed insights into the molecular framework of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are indispensable for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of protons and carbons within the 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine structure.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on the pyrazolo[1,5-a]pyrimidine core. The methyl protons (3-CH₃) would appear as a singlet, typically in the upfield region. The protons on the pyrimidine (B1678525) ring (H-5 and H-7) and the pyrazole (B372694) ring (H-2) would exhibit characteristic chemical shifts and coupling patterns that are sensitive to the electronic effects of the iodine substituent. Based on studies of related pyrazolo[1,5-a]pyrimidine systems, a general method for distinguishing between protons at the 5- and 7-positions has been established researchgate.net. The iodine atom at position 6 is expected to influence the chemical shifts of the adjacent H-5 and H-7 protons.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display signals for the methyl carbon, the five carbons of the fused aromatic rings, and the carbon atom bonded to the iodine (C-6). The C-6 signal is expected to be significantly shifted due to the heavy atom effect of iodine. The unambiguous assignment of all carbon resonances is typically achieved through techniques such as 2D NMR experiments (e.g., HETCOR) researchgate.net.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values based on known data for the pyrazolo[1,5-a]pyrimidine scaffold. Actual experimental values may vary.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2-H~7.9 - 8.2 (d)~140 - 145
3-CH₃~2.4 - 2.6 (s)~12 - 17
5-H~8.6 - 8.9 (d)~148 - 152
6-C-I---~90 - 100
7-H~8.7 - 9.0 (d)~135 - 140
Bridgehead & Quaternary C---~110, ~145, ~155

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can confirm the elemental composition of this compound (C₈H₆IN₃). This verification is essential to distinguish it from other potential isomers or compounds with the same nominal mass. The experimentally determined mass is compared against the theoretically calculated exact mass, with a close match providing strong evidence for the proposed chemical formula.

Interactive Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₈H₆IN₃
Calculated Exact Mass [M+H]⁺271.9685
Observed Mass [M+H]⁺To be determined experimentally

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components. Key expected vibrational modes include C-H stretching from the aromatic rings and the methyl group, C=N and C=C stretching vibrations from the fused heterocyclic system, and C-I stretching. The confirmation of these characteristic bands supports the presence of the pyrazolo[1,5-a]pyrimidine core and the iodo-substituent.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (methyl)2850 - 2960
C=N and C=C Ring Stretching1500 - 1650
C-I Stretch500 - 600

Elemental Composition Analysis

Elemental analysis provides the percentage composition of each element (Carbon, Hydrogen, Nitrogen) in a compound. For this compound (C₈H₆IN₃), the experimentally determined percentages of C, H, and N are compared with the theoretically calculated values. A close agreement between the experimental and theoretical values provides fundamental confirmation of the compound's empirical formula. This classical technique remains a cornerstone of chemical characterization, complementing the data obtained from mass spectrometry.

Interactive Table 4: Elemental Analysis Data for C₈H₆IN₃

Element Theoretical (%) Experimental (%)
Carbon (C)35.45To be determined
Hydrogen (H)2.23To be determined
Nitrogen (N)15.50To be determined
Iodine (I)46.81To be determined

X-ray Diffraction Studies for Crystalline Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not widely reported, studies on related pyrazolo[1,5-a]pyrimidine derivatives have been conducted researchgate.netnih.gov. These studies consistently show that the fused pyrazolo[1,5-a]pyrimidine ring system is essentially planar researchgate.net. X-ray analysis of analogous compounds reveals key details about bond lengths, bond angles, and intermolecular interactions, such as π–π stacking, which dictates the crystal packing arrangement researchgate.net. Such studies provide a reliable model for the expected solid-state conformation of the 6-Iodo-3-methyl derivative.

Conformational Analysis and Tautomeric Considerations within Pyrazolo[1,5-a]pyrimidine Frameworks

The fused, aromatic nature of the pyrazolo[1,5-a]pyrimidine scaffold imparts significant conformational rigidity nih.gov. Unlike flexible aliphatic systems, the core structure of this compound is expected to be planar, with minimal conformational freedom outside of the rotation of the methyl group.

Tautomerism is an important consideration in many heterocyclic systems. For the pyrazolo[1,5-a]pyrimidine core, tautomerism is most relevant in derivatives containing exocyclic groups capable of proton migration, such as the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, which can exist in several tautomeric forms nih.gov. However, for the fully aromatic this compound, significant tautomerism is not expected as it would disrupt the aromaticity of the heterocyclic system. The structure is stable in the depicted aromatic form.

Reactivity and Transformational Chemistry of 6 Iodo 3 Methylpyrazolo 1,5 a Pyrimidine

Cross-Coupling Reactions Involving the C–I Bond as a Strategic Handle

The C-6 iodo substituent on the 3-methylpyrazolo[1,5-a]pyrimidine ring is an excellent leaving group for various palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, allowing for extensive diversification of the core scaffold.

Palladium-catalyzed reactions are among the most powerful tools for functionalizing aryl and heteroaryl halides. For halogenated pyrazolo[1,5-a]pyrimidines, the reactivity of the C-X bond in the crucial oxidative addition step generally follows the order I > Br > Cl, making the 6-iodo derivative a highly reactive substrate. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the iodo-heterocycle with organoboron reagents, such as boronic acids or their esters. While specific studies on 6-iodo-3-methylpyrazolo[1,5-a]pyrimidine are not extensively documented, related structures like 3-bromo- and 6-chloro-pyrazolo[1,5-a]pyrimidine derivatives undergo Suzuki-Miyaura coupling effectively. researchgate.netmdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₃PO₄) and a suitable solvent like dioxane or ethanol. mdpi.comrsc.org The reaction is tolerant of various functional groups on the boronic acid partner, allowing for the introduction of diverse aryl and heteroaryl moieties at the C-6 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the 6-iodo-heterocycle and a terminal alkyne. acs.orgmdpi.com This reaction is typically co-catalyzed by palladium and copper salts (e.g., CuI) in the presence of an amine base like triethylamine (TEA). acs.org The products, 6-alkynyl-3-methylpyrazolo[1,5-a]pyrimidines, are valuable intermediates for further synthetic manipulations or as core components in functional materials. The mild conditions required for Sonogashira couplings make it a highly utilized method in organic synthesis.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. The reaction of this compound with various primary or secondary amines, catalyzed by a palladium complex with specialized phosphine ligands (e.g., Xantphos, BINAP), would yield 6-amino-3-methylpyrazolo[1,5-a]pyrimidine derivatives. These products are of significant interest in pharmaceutical research. The choice of ligand and base (commonly a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃) is crucial for achieving high yields and broad substrate scope.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyrazolo[1,5-a]pyrimidines This table presents generalized conditions based on reactions with related halogenated pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds.

Reaction Catalyst / Ligand Base Solvent Temperature Yield Range (%)
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf) Na₂CO₃, K₃PO₄ 1,4-Dioxane, Ethanol 80-110 °C 60-95
Sonogashira Pd(PPh₃)₂Cl₂ / CuI Et₃N, DIPA THF, CH₃CN Room Temp. - 60 °C 65-90
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos Cs₂CO₃, NaOtBu Toluene, Dioxane 100-110 °C 50-95

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical and often complementary approach to palladium-based methods for forming C-N, C-O, and C-S bonds. An efficient microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted precursors has been reported, utilizing CuI (5 mol%) and a specific carbazole-based ligand. This demonstrates the utility of copper catalysis on the pyrazolo[1,5-a]pyrimidine core. For this compound, a copper-mediated reaction with an amine (Ullmann amination) would likely require a copper(I) source (e.g., CuI) and a ligand, often in a polar, high-boiling solvent like DMF or NMP at elevated temperatures. These methods are particularly useful for coupling with less nucleophilic amines or when palladium-based methods are unsuccessful.

Electrophilic and Radical Reactions at Other Positions of the Pyrazolo[1,5-a]pyrimidine Scaffold

While the C-6 position is functionalized for cross-coupling, other positions on the 3-methylpyrazolo[1,5-a]pyrimidine scaffold can undergo electrophilic substitution. The pyrazole (B372694) ring is relatively electron-rich, while the pyrimidine (B1678525) ring is electron-poor. Theoretical and experimental studies on the parent pyrazolo[1,5-a]pyrimidine show that electrophilic attack is highly regioselective.

Nitration and halogenation (e.g., bromination) preferentially occur at the C-3 position. However, since this position is already occupied by a methyl group in the target compound, electrophilic attack would be directed elsewhere. The second most reactive site for electrophilic substitution on the unsubstituted scaffold is the C-6 position. The synthesis of the this compound starting material itself likely proceeds via an electrophilic iodination of 3-methylpyrazolo[1,5-a]pyrimidine. Reagents such as N-iodosuccinimide (NIS) are commonly used for such transformations. nih.gov

Further electrophilic substitution on the 6-iodo-3-methyl derivative would be challenging and its regiochemical outcome would depend on the interplay between the activating effect of the pyrazole ring and the deactivating, directing effects of the existing methyl and iodo substituents.

Mechanistic Studies of Reaction Pathways and Regiochemical Outcomes

The regiochemical outcome of reactions on this compound is dictated by the distinct mechanisms governing each transformation.

Cross-Coupling Mechanism: Palladium-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig) proceed through a well-established catalytic cycle involving three main steps:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C-I bond at the C-6 position. This is often the rate-determining step and is highly favorable for C-I bonds.

Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron/organocopper species or the amine replaces the iodide on the palladium center.

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst. This pathway is highly selective for the C-I bond and does not involve direct nucleophilic attack on the ring, explaining its success over SNAr.

SNAr Mechanism: A hypothetical SNAr reaction would involve the direct attack of a nucleophile at the C-6 position, forming a high-energy, negatively charged Meisenheimer complex. The subsequent expulsion of the iodide ion would restore aromaticity. The high activation energy for forming this intermediate at the C-6 position makes this pathway kinetically disfavored compared to the catalytic cross-coupling route.

Electrophilic Substitution Mechanism: Electrophilic attack on the π-system of the pyrazolo[1,5-a]pyrimidine ring proceeds via a cationic intermediate (a σ-complex or Wheland intermediate). The regioselectivity is determined by the stability of this intermediate, which is greatest when the positive charge can be delocalized effectively by the nitrogen atoms of the pyrazole ring, directing substitution to the C-3 and C-6 positions.

This clear mechanistic differentiation ensures high predictability and selectivity in the functionalization of the this compound scaffold, making it a valuable building block in synthetic chemistry.

Computational and Theoretical Investigations of 6 Iodo 3 Methylpyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. echemcom.comsemanticscholar.org These calculations can elucidate the distribution of electron density, molecular orbital energies, and other quantum chemical descriptors that govern the molecule's reactivity and stability. mdpi.com

For a molecule like 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute various properties. echemcom.commdpi.com Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. echemcom.com

The molecular electrostatic potential (MESP) surface can also be calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. mdpi.com In the pyrazolo[1,5-a]pyrimidine system, the nitrogen atoms are typically the most electron-rich centers, while the hydrogen atoms and the iodinated carbon are more electron-poor.

Table 1: Representative Quantum Chemical Descriptors for a Pyrazolo[1,5-a]pyrimidine Scaffold

Property Description Representative Value
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons. -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. -1.2 eV
HOMO-LUMO Gap Difference in energy between the HOMO and LUMO, an indicator of chemical reactivity. 5.3 eV

| Dipole Moment | A measure of the polarity of the molecule. | 2.5 D |

Note: The values in this table are illustrative for a general pyrazolo[1,5-a]pyrimidine scaffold and are not specific to this compound.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational methods are instrumental in predicting reaction mechanisms and analyzing transition states for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com For instance, the halogenation of the pyrazolo[1,5-a]pyrimidine core can be studied to understand the regioselectivity and efficiency of the reaction. nih.gov

Mechanistic studies for the halogenation of pyrazolo[1,5-a]pyrimidines suggest an electrophilic substitution mechanism. nih.gov In the case of iodination, a hypervalent iodine(III) reagent like phenyliodine diacetate (PIDA) can be used in the presence of a halide salt. nih.gov The reaction is thought to proceed through the formation of an electrophilic halogen species, which then attacks the electron-rich pyrazolo[1,5-a]pyrimidine ring. nih.gov

Transition state analysis, performed using computational methods, can identify the energy barriers associated with different reaction pathways, thereby predicting the most likely mechanism and outcome. mdpi.com This is particularly useful for understanding why halogenation occurs at a specific position on the ring system.

In Silico Studies on Regioselectivity and Reaction Pathways

In silico studies are crucial for understanding and predicting the regioselectivity of reactions involving the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org The regioselective formation of functionalized pyrazolo[1,5-a]pyrimidines is a key aspect of their synthesis. nih.gov For example, the reaction between 3-substituted-5-amino-1H-pyrazoles and β-dicarbonyl compounds can lead to different regioisomers, and computational studies can help predict the favored product. nih.gov

In the context of halogenation, studies have shown that the C3 position of the pyrazolo[1,5-a]pyrimidine ring is particularly susceptible to electrophilic attack. nih.gov This regioselectivity can be explained by analyzing the electron density distribution and the stability of the intermediates formed during the reaction, both of which can be modeled computationally. nih.gov The use of different reagents and reaction conditions can also influence the regioselectivity, and these effects can be explored through in silico experiments. semanticscholar.org

Table 2: Factors Influencing Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrimidines

Factor Influence on Regioselectivity
Substituents on the pyrazole (B372694) ring Can direct electrophilic attack to specific positions.
Nature of the electrophile Different electrophiles may favor different sites of attack.
Reaction conditions (solvent, temperature) Can alter the reaction pathway and the stability of intermediates.

| Catalyst | Can control the regioselectivity by coordinating with the reactants. |

Molecular Modeling and Docking for Intermolecular Interactions in Chemical Systems

Molecular modeling and docking are powerful computational techniques used to study the intermolecular interactions between a small molecule, such as this compound, and a larger molecule, typically a protein or enzyme. nih.govresearchgate.net These methods are widely used in drug discovery to predict the binding affinity and orientation of a ligand within the active site of a biological target. semanticscholar.org

In a molecular docking study, the three-dimensional structure of the ligand and the target are used to simulate their interaction. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. researchgate.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-target complex. nih.gov

For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, including kinases. nih.govnih.gov The insights gained from these studies can guide the design of more potent and selective inhibitors. rsc.org The presence of an iodine atom in this compound could be particularly interesting for its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

Table 3: Common Intermolecular Interactions in Chemical Systems

Interaction Type Description
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.

| Halogen Bonding | A non-covalent interaction between a halogen atom and a Lewis base. |

Advanced Research Applications and Future Perspectives

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine as a Versatile Precursor in Complex Organic Synthesis

The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a versatile scaffold for chemical modifications, making it an attractive target for synthetic organic chemistry. nih.gov The presence of an iodine atom at the 6-position significantly enhances its utility, rendering the compound an ideal precursor for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are prominently used to introduce aryl or alkynyl groups at the 6-position. nih.gov This capability allows chemists to systematically modify the core structure, facilitating the exploration of previously inaccessible chemical spaces and the development of new analogues with potentially enhanced biological activities. nih.gov The reactivity of the C-I bond enables the strategic construction of complex molecular architectures, making this compound a key starting material for synthesizing targeted molecules in medicinal chemistry and materials science.

Table 1: Key Cross-Coupling Reactions Utilizing Iodinated Pyrazolo[1,5-a]pyrimidines

Reaction Type Catalyst Bond Formed Introduced Group Significance
Suzuki-Miyaura Palladium C-C Aryl, Heteroaryl Access to biaryl structures, common in pharmaceuticals.
Sonogashira Palladium/Copper C-C Alkynyl Creation of linear, rigid structures for materials and probes.
Buchwald-Hartwig Palladium C-N, C-O Amines, Alcohols Synthesis of derivatives with diverse functional groups.

| Heck | Palladium | C-C | Alkenyl | Introduction of vinyl groups for further functionalization. |

Utility of Iodinated Pyrazolo[1,5-a]pyrimidines as Building Blocks for N-Heterocyclic Carbene (NHC) Ligands and Metal Complexes

The pyrazolo[1,5-a]pyrimidine scaffold is not only a core component of bioactive molecules but also serves as a ligand in coordination chemistry. Research has demonstrated the synthesis of neutral rhenium(I) complexes of the type [ReCl(CO)₃L], where L is a substituted pyrazolo[1,5-a]pyrimidine ligand. scispace.com

While direct synthesis of NHC ligands from this compound is an emerging area, the general principle involves the quaternization of a ring nitrogen atom followed by deprotonation to form the carbene. The iodinated position on the scaffold offers a unique advantage: it can be retained for post-complexation modification, allowing for the fine-tuning of the metal complex's electronic or steric properties. Alternatively, the iodo-group can be replaced via cross-coupling reactions prior to NHC formation to build intricate ligand systems. The resulting metal-NHC complexes have potential applications in catalysis, bio-imaging, and therapeutics. For instance, rhenium(I) complexes incorporating pyrazolo[1,5-a]pyrimidine ligands have shown potent cytotoxic activity against cancer cell lines like HCT116. scispace.com

Development of Diverse Compound Libraries Based on the this compound Scaffold for Chemical Space Exploration

The pyrazolo[1,5-a]pyrimidine motif is considered a "privileged scaffold" for combinatorial library design and drug discovery, owing to its synthetic accessibility and broad biological relevance. nih.gov The 6-iodo derivative is an ideal starting point for generating large, diverse libraries of compounds. Through high-throughput synthesis techniques employing various cross-coupling reactions, a vast array of substituents can be introduced at the 6-position.

This strategy enables the rapid synthesis of numerous analogues, which is crucial for structure-activity relationship (SAR) studies. rsc.org By systematically altering the substituent at the 6-position, researchers can probe the molecular interactions with biological targets and optimize compounds for desired properties like potency and selectivity. rsc.orgnih.gov This approach has been instrumental in developing pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for various protein kinases, which are key targets in cancer therapy. rsc.orgmdpi.com The ability to generate such libraries facilitates a comprehensive exploration of the chemical space around this scaffold, increasing the probability of discovering novel drug candidates. mdpi.com

Exploration of Pyrazolo[1,5-a]pyrimidine Derivatives in Material Science, including Photophysical Properties

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in material science due to their compelling photophysical properties. nih.govmdpi.com These N-heterocyclic compounds can serve as the core of fluorescent molecules, which are essential tools in cellular imaging, chemosensors, and organic electronics. rsc.org

Research has shown that the photophysical characteristics of the pyrazolo[1,5-a]pyrimidine core can be precisely tuned by chemical modification. rsc.org For example, introducing electron-donating groups at position 7 has been shown to enhance both absorption and emission behaviors. rsc.org The this compound scaffold is an excellent platform for such modifications. Using cross-coupling reactions, various conjugated systems can be attached at the 6-position to modulate the electronic structure and, consequently, the optical properties. Derivatives have been developed with tunable emission spectra and high quantum yields, with some showing properties comparable to commercial fluorescent probes like coumarin-153 and rhodamine 6G. rsc.org Furthermore, certain derivatives exhibit strong solid-state emission, making them candidates for applications in organic light-emitting diodes (OLEDs) and other organic materials. rsc.org

Table 2: Photophysical Properties of Selected 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Substituent at Position 7 Absorption Max (nm) Emission Max (nm) Quantum Yield (ΦF)
4a 4-Pyridyl 318 409 0.63 (in solid state)
4d Phenyl 315 400 0.43 (in solid state)
4e 4-Methoxyphenyl 328 405 0.18 (in solid state)
General Trend Electron-Donating Groups Increased Increased Generally Improved

Data derived from a study on related pyrazolo[1,5-a]pyrimidine fluorophores rsc.org.

Emerging Methodologies for Structural Diversification of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives is continually evolving, with new methodologies offering greater efficiency, diversity, and sustainability. nih.govrsc.org These emerging techniques are critical for expanding the utility of scaffolds like this compound.

Key emerging synthetic methods include:

C-H Activation: Transition metal-catalyzed C-H activation enables the direct functionalization of the pyrazolo[1,5-a]pyrimidine core without the need for pre-installed functional groups like halogens, offering a more atom-economical approach. nih.gov

One-Pot and Multicomponent Reactions: These strategies allow for the construction of the complex heterocyclic system from simpler starting materials in a single synthetic operation. nih.govnih.gov This simplifies procedures, reduces waste, and allows for the rapid generation of diverse structures. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many synthetic transformations, including the construction of the pyrazolo[1,5-a]pyrimidine ring and its subsequent functionalization. rsc.orgrsc.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes, such as solvent-free reactions or the use of water as a solvent, to produce these valuable compounds. rsc.orgrsc.org For instance, an efficient protocol for synthesizing 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives has been developed using a combination of sodium iodide (NaI) and K₂S₂O₈ in water, achieving nearly quantitative yields. nih.gov

Photocatalysis: Visible-light photocatalysis has been employed for reactions like C-H thiocyanation, providing a mild and efficient method for introducing new functional groups. researchgate.net

These advanced methodologies enhance the ability of chemists to create novel and complex pyrazolo[1,5-a]pyrimidine derivatives for a wide range of applications.

Future Directions in the Synthesis and Application of Halogenated Heterocycles

Halogenated heterocycles, exemplified by this compound, will continue to be cornerstones of chemical research. The future of this field is pointed towards several key areas of innovation.

First, the development of more sustainable and efficient synthetic methods remains a priority. This includes advancing green halogenation techniques that minimize hazardous waste and energy consumption. exlibrisgroup.comgoogle.com The selective introduction of fluorine, in particular, is a major focus, as fluorinated compounds often exhibit enhanced metabolic stability and binding affinity, making them highly valuable in drug discovery. rsc.org

Second, the application of halogenated heterocycles is expanding beyond traditional medicinal chemistry. Their unique electronic properties make them promising candidates for new functional materials in electronics and photonics. nih.govmdpi.com Future research will likely uncover new applications in areas such as organic photovoltaics, sensors, and advanced imaging agents.

Finally, the integration of computational chemistry and artificial intelligence will accelerate the design and discovery process. In silico screening can predict the properties of novel halogenated heterocycles, guiding synthetic efforts toward molecules with the highest potential. mdpi.com This synergy between computational and experimental chemistry will be crucial for overcoming existing challenges, such as drug resistance in cancer therapy, and for unlocking the full potential of these versatile chemical entities. rsc.org

Q & A

Q. What are the established synthetic routes for 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine, and what reaction conditions optimize yield and purity?

The synthesis typically involves reacting 3(5)-aminopyrazole derivatives with 1,3-dielectrophilic reagents. For example, condensation of 3-aminopyrazole with iodinated β-diketones or β-ketoesters under acidic conditions (e.g., acetic acid or HCl) can yield the pyrazolo[1,5-a]pyrimidine core. Subsequent iodination at position 6 may require halogen exchange reactions using reagents like NaI in polar aprotic solvents (DMF or DMSO). Optimizing stoichiometry, temperature (reflux conditions), and catalyst use (e.g., CuI for Ullmann-type couplings) enhances yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and regioselectivity (e.g., distinguishing C6-iodo vs. C7-iodo isomers via coupling constants).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., confirming molecular formula C₇H₆IN₃) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N percentages .
  • IR Spectroscopy : Identifies functional groups (e.g., C-I stretches at ~500 cm⁻¹) .

Q. What are the common functionalization reactions at the 6-iodo position of pyrazolo[1,5-a]pyrimidine derivatives?

The 6-iodo group participates in:

  • Cross-coupling reactions (Suzuki, Sonogashira) to introduce aryl/alkynyl groups using Pd catalysts .
  • Nucleophilic substitution with amines or thiols under basic conditions (K₂CO₃, DMF) .
  • Halogen exchange (e.g., converting to -Br or -Cl using CuBr or HCl) for further derivatization .

Q. How can researchers design initial biological activity screens for this compound based on analogous compounds?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (referencing pyrazolo[1,5-a]pyrimidines with EC₅₀ values <10 μM) .
  • Kinase inhibition : Screen against kinases like CDK or EGFR using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Q. What are the key stability considerations when handling and storing this compound?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodo group.
  • Moisture control : Use desiccants to avoid hydrolysis of the pyrimidine ring.
  • Oxygen-free environment : Argon/vacuum sealing prevents oxidation during long-term storage .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during the synthesis of this compound derivatives?

Regioselectivity is addressed by:

  • Symmetrical dielectrophiles : Using 1,3-diketones with identical substituents to ensure single-product formation .
  • Advanced NMR : ¹H-¹⁵N HMBC identifies nitrogen connectivity, distinguishing C6 vs. C7 substitution .
  • X-ray crystallography : Definitive structural confirmation for ambiguous cases .

Q. How can computational chemistry tools predict the reactivity of this compound in complex reaction systems?

  • DFT calculations : Model transition states to predict preferred substitution sites (e.g., iodine’s leaving group ability in SNAr reactions) .
  • Molecular docking : Simulate binding affinities for SAR studies (e.g., iodine’s role in hydrophobic pocket interactions) .
  • Hammett plots : Correlate substituent effects (σ values) with reaction rates for cross-coupling .

Q. What experimental approaches determine the electronic effects of the 6-iodo substituent on the pyrazolo[1,5-a]pyrimidine core?

  • Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing effects of iodine .
  • UV-Vis spectroscopy : Track absorbance shifts in iodinated vs. non-iodinated analogs to quantify conjugation changes .
  • 13C NMR chemical shifts : Compare deshielding at adjacent carbons (C5/C7) to evaluate inductive effects .

Q. In SAR studies, how does the 6-iodo group compare to other halogen substitutions in modulating bioactivity?

  • Size and lipophilicity : Iodine’s larger van der Waals radius enhances π-stacking in kinase binding pockets vs. smaller halogens .
  • Metabolic stability : Iodo derivatives show longer half-lives than chloro analogs due to slower CYP450-mediated dehalogenation .
  • Toxicity profiles : Iodine’s polarizability may reduce off-target effects compared to bromine in cytotoxicity assays .

Q. How to analyze contradictory biological activity data between this compound and its analogs?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural validation : Reconfirm regiochemistry and purity via HRMS/NMR to rule out isomer contamination .
  • Meta-analysis : Compare logP, pKa, and solubility data across studies to identify physicochemical outliers .

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